Methyl 2-(1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenylpropanoyl}-4-piperidyl)acetate
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Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of carboxylic acid esters and serves as an intermediate in the synthesis of Rosuvastatin calcium .
- Rosuvastatin calcium, a widely used statin drug, helps lower cholesterol levels by inhibiting HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis .
Methyl 2-(1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenylpropanoyl}-4-piperidyl)acetate: C29H40FN3O6S
.Preparation Methods
- The synthetic route for Methyl 2-(1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenylpropanoyl}-4-piperidyl)acetate involves several steps:
Formation of the Pyrimidine Ring: Starting from 4,6-dimethyl-2-pyrimidinamine, the compound undergoes acylation with 3-phenylpropanoyl chloride to form the pyrimidine ring.
Introduction of the Piperidine Moiety: The resulting intermediate reacts with piperidine to introduce the piperidine ring.
Esterification: Finally, the esterification of the carboxylic acid group with tert-butyl alcohol yields the desired compound.
- Industrial production methods typically involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicine: As an intermediate in rosuvastatin synthesis, it contributes to the treatment of hypercholesterolemia.
Chemistry: Researchers study its reactivity and use it as a building block for other compounds.
Biology: It may have applications in lipid metabolism studies.
Industry: Its industrial significance lies in the production of rosuvastatin.
Mechanism of Action
Rosuvastatin Mechanism: Rosuvastatin inhibits HMG-CoA reductase, reducing cholesterol synthesis in the liver. This leads to increased expression of LDL receptors, promoting LDL uptake and lowering serum cholesterol levels.
Comparison with Similar Compounds
Uniqueness: Methyl 2-(1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenylpropanoyl}-4-piperidyl)acetate stands out due to its role as a key intermediate in rosuvastatin synthesis.
Similar Compounds: Other statins, such as atorvastatin and simvastatin, share structural similarities but have distinct pharmacological profiles.
Properties
Molecular Formula |
C23H30N4O3 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
methyl 2-[1-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenylpropanoyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C23H30N4O3/c1-16-13-17(2)25-23(24-16)26-20(14-18-7-5-4-6-8-18)22(29)27-11-9-19(10-12-27)15-21(28)30-3/h4-8,13,19-20H,9-12,14-15H2,1-3H3,(H,24,25,26) |
InChI Key |
KHXGDOZTFRYFNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(CC2=CC=CC=C2)C(=O)N3CCC(CC3)CC(=O)OC)C |
Origin of Product |
United States |
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